molecular formula C20H21N3O3 B7692270 N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7692270
M. Wt: 351.4 g/mol
InChI Key: YPKPHQNHWKOPEJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the oxadiazole intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and other suitable leaving groups can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers, coatings, and sensors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can be compared with other oxadiazole derivatives, such as:

    N-(4-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-chlorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a chloro group instead of an ethoxy group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-25-16-10-8-15(9-11-16)21-18(24)12-13-19-22-20(23-26-19)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKPHQNHWKOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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